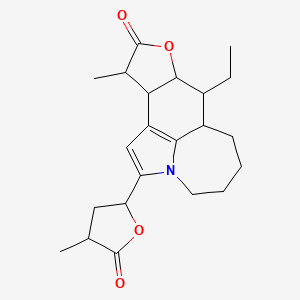

ビスデヒドロネオツベロステモニン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bisdehydroneotuberostemonine is a natural product found in Stemona tuberosa and Arcyria cinerea with data available.

科学的研究の応用

一酸化窒素産生の阻害

ビスデヒドロネオツベロステモニンは、マウスBV2ミクログリア細胞におけるリポ多糖誘発一酸化窒素産生を有意に阻害することが判明している . これは、一酸化窒素産生が有害な役割を果たす状態の治療に潜在的な用途があることを示唆している .

鎮咳作用

ビスデヒドロネオツベロステモニンは、中国伝統医学で呼吸器疾患の管理に使用される植物、ステモナ・ツベローサの根に見られる活性成分の1つである . この化合物の鎮咳作用は、新しい咳止め薬の開発に活用できる可能性がある .

抗菌および抗真菌活性

ビスデヒドロネオツベロステモニンを含むステモナ・ツベローサの根は、抗菌および抗真菌活性を示すことが判明している . これは、ビスデヒドロネオツベロステモニンが、新しい抗菌剤の開発に潜在的に使用できることを示唆している .

抗ウイルス作用

抗菌および抗真菌活性に加えて、ステモナ・ツベローサの根は、抗ウイルス活性を示すことも判明している . これは、ビスデヒドロネオツベロステモニンが、抗ウイルス療法に潜在的な用途があることを示している .

殺虫作用

ビスデヒドロネオツベロステモニンを含むステモナ・ツベローサの根は、ヒトや家畜の寄生虫、農業害虫、および家畜の昆虫を防ぐために使用されてきた . これは、ビスデヒドロネオツベロステモニンが、新しい殺虫剤の開発に使用できることを示唆している<a aria-label="1: The roots of Stemona tuberosa, which contain Bisdehydroneotuberostemonine, have been used to prevent human and cattle parasites, agricultural pests, and domestic insects1" data-citationid="2e0479ac-6d5b-07b0-33bf-e50896

作用機序

Target of Action

Bisdehydroneotuberostemonine, a type of alkaloid isolated from natural Stemona tuberosa , has been identified to primarily target PTGS2 . PTGS2, also known as cyclooxygenase-2 (COX-2), plays a key role in inflammation and pain, making it a significant target for anti-inflammatory drugs .

Mode of Action

It’s suggested that bisdehydroneotuberostemonine may inhibit the activity of ptgs2 . This inhibition could result in decreased production of prostaglandins, which are key mediators of inflammation and pain.

Result of Action

Bisdehydroneotuberostemonine has been associated with anti-inflammatory effects . By inhibiting PTGS2 and disrupting prostaglandin synthesis, it may reduce inflammation and alleviate symptoms of conditions like asthma .

生化学分析

Biochemical Properties

Bisdehydroneotuberostemonine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit significant inhibitory effects on lipopolysaccharide-induced nitric oxide production in BV2 microglia .

Cellular Effects

Bisdehydroneotuberostemonine has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit nitric oxide production in BV2 microglia cells .

Molecular Mechanism

The molecular mechanism of action of Bisdehydroneotuberostemonine is complex and involves several interactions at the molecular level. While the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied, it is known that this compound exerts its effects through various biochemical pathways .

Temporal Effects in Laboratory Settings

The effects of Bisdehydroneotuberostemonine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Bisdehydroneotuberostemonine vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available.

Metabolic Pathways

Bisdehydroneotuberostemonine is involved in various metabolic pathways. It interacts with several enzymes and cofactors . Specific details about its effects on metabolic flux or metabolite levels are not yet available.

Transport and Distribution

Bisdehydroneotuberostemonine is transported and distributed within cells and tissues . It could interact with various transporters or binding proteins, and it may have effects on its localization or accumulation. Specific details about these interactions and effects are not yet available.

特性

IUPAC Name |

10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMIDHPFYCJDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Bisdehydroneotuberostemonine and what other alkaloids are often found alongside it?

A1: Bisdehydroneotuberostemonine is a natural alkaloid primarily isolated from the roots of various Stemona species, notably Stemona tuberosa [, ] and Stemona mairei []. It's frequently found alongside other structurally related alkaloids such as neotuberostemonine, tuberostemoninol, and oxotuberostemonine during extraction.

Q2: What biological activity has been reported for Bisdehydroneotuberostemonine?

A2: Bisdehydroneotuberostemonine has demonstrated significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells [, ]. This suggests potential anti-inflammatory properties, although further research is needed to confirm this and explore its mechanism of action.

Q3: Can you elaborate on the structural characteristics of Bisdehydroneotuberostemonine and its isomers?

A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data for Bisdehydroneotuberostemonine, they highlight the presence of isomers. For instance, Tuberostemoninol A and Tuberostemoninol B are identified as isomers of Tuberostemoninol []. These isomers share the same molecular mass but exhibit different retention times in chromatographic analyses, suggesting structural variations. Further investigation into the specific structural differences among these isomers is crucial for understanding their distinct biological activities and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。